

# Technical Support Center: Investigating Iprovalicarb Resistance in Phytophthora infestans

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## Compound of Interest

Compound Name: Iprovalicarb

Cat. No.: B1672162

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This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the mechanisms of **Iprovalicarb** resistance in *Phytophthora infestans*.

## Frequently Asked Questions (FAQs)

Q1: What is the current understanding of the risk of **Iprovalicarb** resistance in *Phytophthora infestans* field populations?

A1: The evolutionary risk of *P. infestans* developing resistance to **Iprovalicarb**, a Carboxylic Acid Amide (CAA) fungicide, is considered to be low.<sup>[1][2]</sup> This is attributed to a combination of constraining selection and a fitness trade-off, where resistance may be negatively correlated with the pathogen's growth rate in the absence of the fungicide.<sup>[1][2]</sup> Although resistance has been induced in laboratory settings, stable resistance has not been readily observed in field populations.<sup>[3][4]</sup>

Q2: What is the primary known mechanism of resistance to CAA fungicides, including **Iprovalicarb**, in *Phytophthora* species?

A2: The primary mechanism of resistance to CAA fungicides is associated with mutations in the cellulose synthase 3 gene (CesA3).<sup>[4][5]</sup> Specifically, a point mutation leading to a glycine to

serine substitution at position 1105 (G1105S) in the PiCesA3 protein has been identified in CAA-resistant strains of *P. infestans*.<sup>[4]</sup> This resistance is considered recessive.<sup>[4]</sup>

Q3: Is cross-resistance observed between **Iprovalicarb** and other fungicides?

A3: Yes, cross-resistance has been demonstrated among CAA fungicides.<sup>[6][7]</sup> This means that isolates resistant to **Iprovalicarb** are likely to be resistant to other fungicides in the same group, such as flumorph, dimethomorph, and mandipropamid.<sup>[6][7]</sup> However, cross-resistance is not observed with fungicides from different chemical groups like azoxystrobin, chlorothalonil, or metalaxyl.<sup>[6][7]</sup>

Q4: Can **Iprovalicarb** resistance be induced in the laboratory?

A4: Yes, mutants of *P. infestans* resistant to CAA fungicides have been generated in the laboratory using mutagens like UV light or ethyl methanesulfonate (EMS).<sup>[3]</sup> However, these lab-induced resistances have often been shown to be unstable, diminishing after several asexual infection cycles.<sup>[3]</sup>

## Troubleshooting Guides

This section addresses common issues encountered during experimental work on **Iprovalicarb** resistance in *P. infestans*.

Problem	Possible Cause(s)	Suggested Solution(s)
Inconsistent EC50 values in sensitivity assays	1. Variability in inoculum age or concentration.2. Uneven distribution of Iprovalicarb in the agar medium.3. Instability of the resistant phenotype.[3]4. Contamination of cultures.	1. Standardize the age and concentration of sporangia or zoospore suspension used for inoculation.2. Ensure thorough mixing of the fungicide in the molten agar before pouring plates.3. For lab-induced mutants, perform regular re-selection on fungicide-amended media to maintain the resistant phenotype.4. Regularly check culture purity through microscopy and, if necessary, re-isolate from single spores.
Failure to amplify the CesA3 gene fragment for mutation analysis	1. Poor quality of genomic DNA.2. Non-optimal PCR conditions (annealing temperature, extension time).3. Incorrect primer design.	1. Use a reliable DNA extraction protocol for oomycetes. Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.2. Optimize the PCR cycling conditions, particularly the annealing temperature, using a gradient PCR.3. Verify primer sequences against published <i>P. infestans</i> CesA3 gene sequences and ensure they flank the G1105 codon.
Resistant isolates lose their phenotype after sub-culturing	1. The resistance mechanism is unstable without selective pressure.[3]2. Potential fitness cost associated with resistance, leading to out-	1. Maintain resistant isolates on media amended with a selective concentration of Iprovalicarb.2. For long-term storage, cryopreserve isolates

	competition by sensitive revertants.[2]	to prevent loss of the resistant phenotype.
Difficulty in generating resistant mutants through mutagenesis	1. Insufficient mutagen dose (UV or chemical).2. The mutation conferring stable resistance is a rare event.3. The resistance may be recessive and not easily selected for in diploid or coenocytic organisms.[3]	1. Optimize the mutagen dose to achieve a balance between mutation induction and lethality.2. Increase the number of treated spores to enhance the probability of isolating a resistant mutant.3. Consider using sexual crosses between mutagenized isolates to potentially reveal recessive resistance traits in the progeny. [3]

## Quantitative Data Summary

The following tables summarize key quantitative data related to **Iprovalicarb** sensitivity and resistance.

Table 1: Baseline Sensitivity of Phytophthora species to **Iprovalicarb**

Species	Number of Isolates	EC50 Range (µg/mL)	Mean EC50 (µg/mL)	Reference
Phytophthora capsici	158	0.2042 - 0.5540	0.3923 (±0.0552)	[6][7]

Note: Specific baseline sensitivity data for *P. infestans* was not readily available in the provided search results, hence data for a related species, *P. capsici*, is presented.

Table 2: Population Differentiation in *P. infestans* in Relation to **Iprovalicarb** Sensitivity

Parameter	Value Range	Interpretation	Reference
FST (Pairwise)	0.007 - 0.133	Indicates the level of genetic differentiation between populations based on neutral SSR markers.	<a href="#">[1]</a> <a href="#">[2]</a>
Heritability vs. Plasticity Ratio	1.0	Suggests that both inherited genes and environmental factors are equally important for Iprovalicarb sensitivity.	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: In Vitro Sensitivity Testing of *P. infestans* to **Iprovalicarb**

This protocol is adapted from methodologies for fungicide sensitivity screening in oomycetes. [\[8\]](#)

- Media Preparation: Prepare a suitable culture medium such as Rye B agar.[\[9\]](#)[\[10\]](#) Autoclave and cool to 50-55°C.
- Fungicide Stock Solution: Prepare a stock solution of **Iprovalicarb** in an appropriate solvent (e.g., DMSO).
- Amended Media: Add the required volume of the **Iprovalicarb** stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µg/mL). Ensure thorough mixing. Pour the amended media into petri dishes.
- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a 7-10 day old *P. infestans* culture onto the center of each agar plate.
- Incubation: Incubate the plates in the dark at 18-20°C.

- **Data Collection:** After a defined period (e.g., 7 days), when the colony on the control plate has reached a suitable size, measure the colony diameter in two perpendicular directions for each plate.
- **Data Analysis:** Calculate the mean colony diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. Calculate the EC50 value (the effective concentration that inhibits growth by 50%) using probit analysis or non-linear regression.

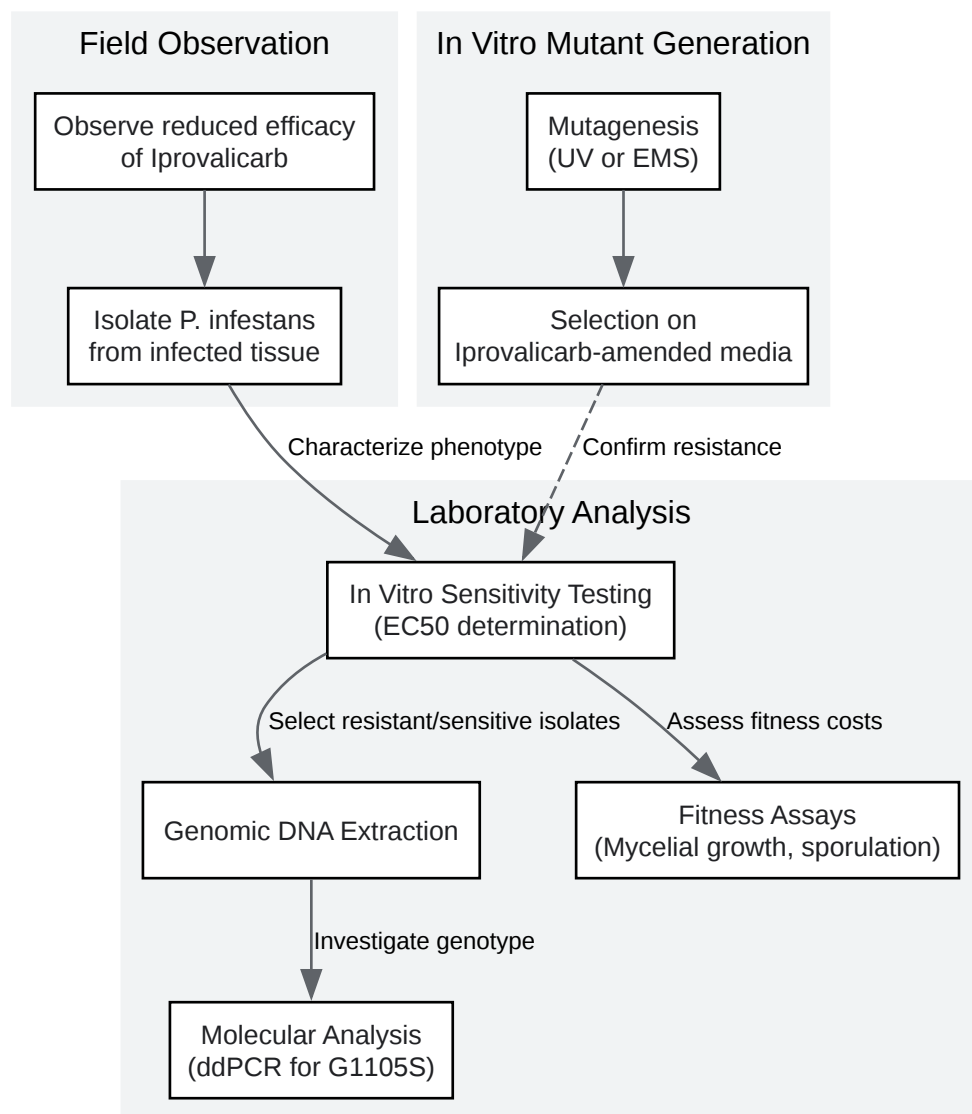
#### Protocol 2: Detection of the G1105S Mutation in the PiCesA3 Gene using ddPCR

This protocol is based on the digital droplet PCR (ddPCR) method for detecting CAA resistance.[\[4\]](#)

- **DNA Extraction:** Extract high-quality genomic DNA from the *P. infestans* isolate to be tested.
- **Primer and Probe Design:** Design primers and probes specific for the wild-type (G1105) and mutant (S1105) alleles of the PiCesA3 gene. The probes should be labeled with different fluorophores (e.g., FAM for the mutant allele and HEX for the wild-type allele).
- **ddPCR Reaction Setup:** Prepare the ddPCR reaction mix containing the genomic DNA template, primers, probes, and ddPCR supermix.
- **Droplet Generation:** Generate droplets from the reaction mix using a droplet generator.
- **PCR Amplification:** Perform PCR amplification on the generated droplets using a thermal cycler.
- **Droplet Reading:** Read the droplets on a droplet reader to determine the fluorescence of each individual droplet.
- **Data Analysis:** Analyze the data to quantify the number of droplets positive for the wild-type and mutant alleles. This allows for the determination of the presence and frequency of the resistance-conferring mutation.

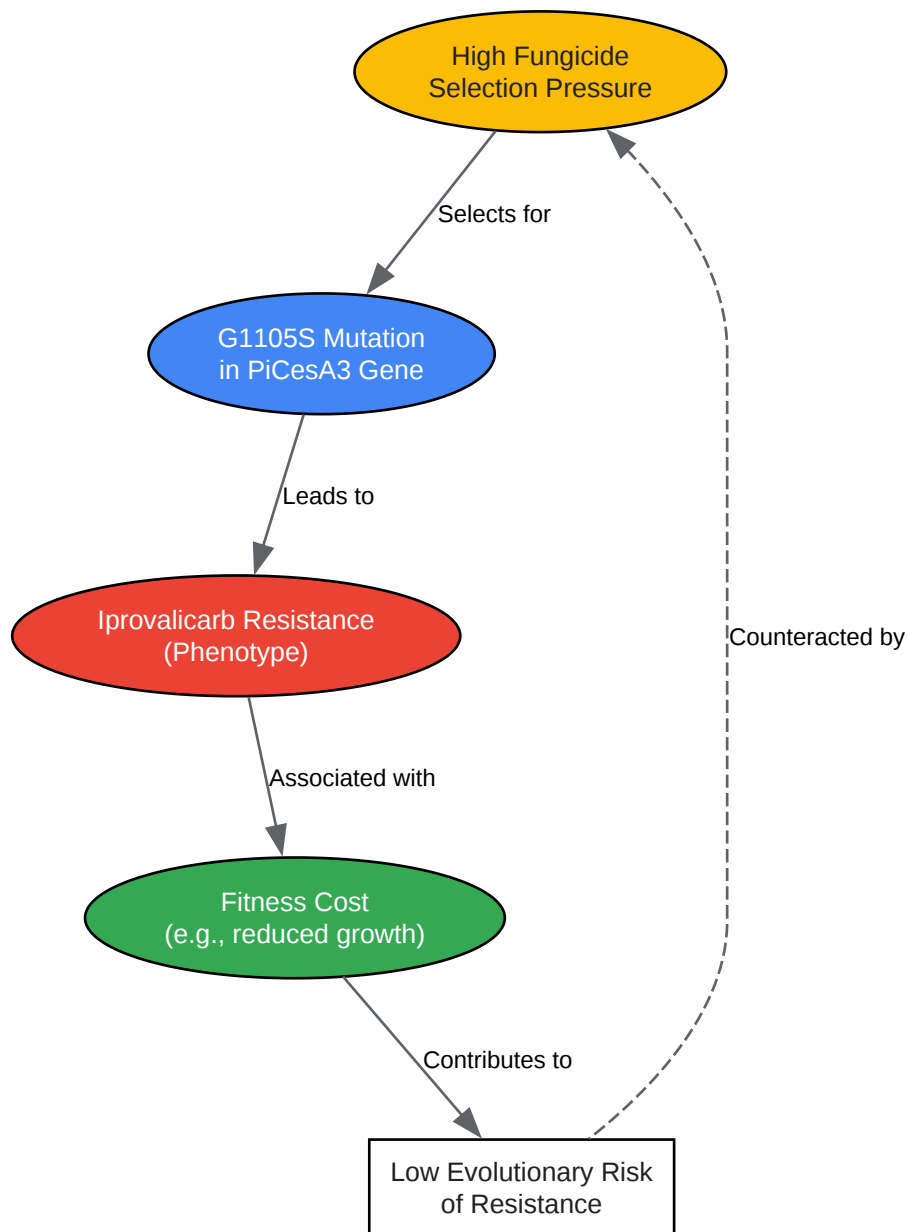
## Visualizations

## Experimental Workflow for Iprovalicarb Resistance Investigation

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Caption: Workflow for investigating **Iprovalicarb** resistance in *P. infestans*.

## Logical Relationship of Iprovalicarb Resistance Factors



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Caption: Factors influencing the evolution of **Iprovalicarb** resistance.



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